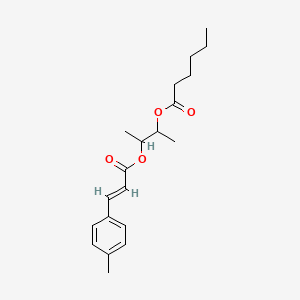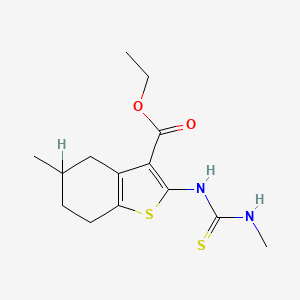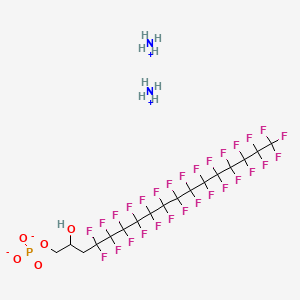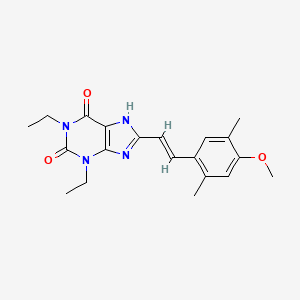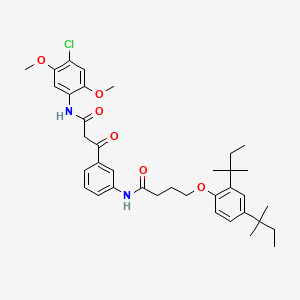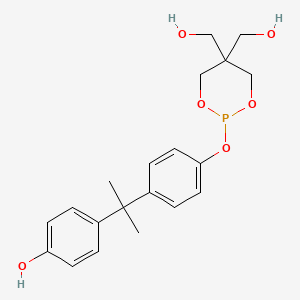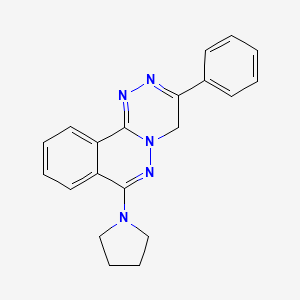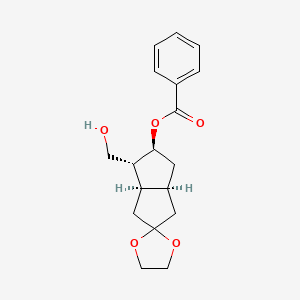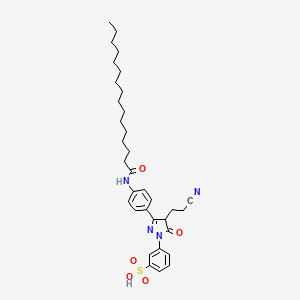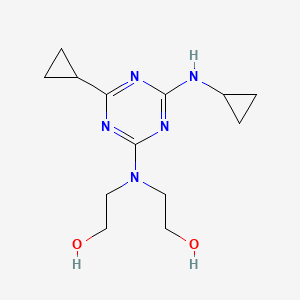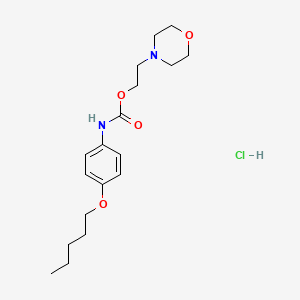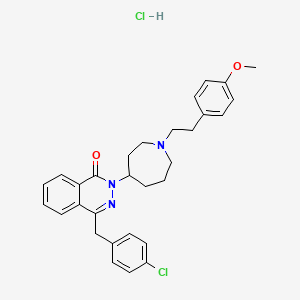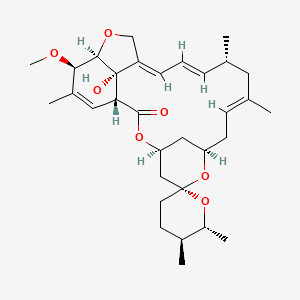
Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipérazine, 1-(2,3-diméthylphényl)-4-(3-pyridinylcarbonyl)-, dihydrochlorure est un composé chimique qui appartient à la classe des dérivés de la pipérazine. Les dérivés de la pipérazine sont connus pour leurs propriétés pharmacologiques diverses et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la pipérazine, 1-(2,3-diméthylphényl)-4-(3-pyridinylcarbonyl)-, dihydrochlorure implique généralement la réaction de la 1-(2,3-diméthylphényl)pipérazine avec le chlorure de 3-pyridinecarboxylique en présence d'une base comme la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane sous reflux. Le produit obtenu est ensuite purifié et converti en sa forme de sel de dihydrochlorure à l'aide d'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les réactions sont réalisées dans de grands réacteurs. Le processus de purification peut impliquer la cristallisation, la filtration et le séchage pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Pipérazine, 1-(2,3-diméthylphényl)-4-(3-pyridinylcarbonyl)-, dihydrochlorure peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Les réactions de réduction peuvent être réalisées en utilisant des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où le cycle pipérazine peut être substitué par différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Halogénoalcanes en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation: Formation de dérivés N-oxydes correspondants.
Réduction: Formation de dérivés de pipérazine réduits.
Substitution: Formation de dérivés de pipérazine substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
Pipérazine, 1-(2,3-diméthylphényl)-4-(3-pyridinylcarbonyl)-, dihydrochlorure a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie: Étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec les enzymes et les récepteurs.
Médecine: Recherché pour ses propriétés thérapeutiques potentielles, y compris son utilisation comme agent antiparasitaire.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la pipérazine, 1-(2,3-diméthylphényl)-4-(3-pyridinylcarbonyl)-, dihydrochlorure implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier aux récepteurs ou aux enzymes, modifiant leur activité et entraînant divers effets physiologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antiparasitic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pipérazine: Autres dérivés de la pipérazine avec différents substituants sur le cycle pipérazine.
Dérivés de la phénylpipérazine: Composés avec un groupe phényle lié au cycle pipérazine.
Dérivés de la pyridinecarboxamide: Composés avec un groupe pyridinecarboxamide.
Unicité
Pipérazine, 1-(2,3-diméthylphényl)-4-(3-pyridinylcarbonyl)-, dihydrochlorure est unique en raison de sa combinaison spécifique de substituants, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec plusieurs cibles moléculaires en fait un composé polyvalent pour diverses applications scientifiques.
Propriétés
Numéro CAS |
124444-74-2 |
|---|---|
Formule moléculaire |
C18H23Cl2N3O |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C18H21N3O.2ClH/c1-14-5-3-7-17(15(14)2)20-9-11-21(12-10-20)18(22)16-6-4-8-19-13-16;;/h3-8,13H,9-12H2,1-2H3;2*1H |
Clé InChI |
ZXVQGZIEZKFPOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


